N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide
Description
N₁,N₂-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide is a sterically hindered diamide featuring two 2,6-diisopropylphenyl groups attached to an ethanediamide backbone. Its structural characterization often relies on single-crystal X-ray diffraction (SC-XRD), with refinement typically performed using programs like SHELXL , which is widely recognized for its precision in small-molecule crystallography. Data processing and analysis for such studies may also utilize suites like WinGX, which streamline crystallographic workflows .
Properties
CAS No. |
167966-98-5 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C26H36N2O2/c1-15(2)19-11-9-12-20(16(3)4)23(19)27-25(29)26(30)28-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3,(H,27,29)(H,28,30) |
InChI Key |
JEQZMTYGZNUMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Oxalyl Chloride
The most widely reported method involves the reaction of 2,6-diisopropylaniline with oxalyl chloride under anhydrous conditions. This nucleophilic acyl substitution proceeds via a two-step mechanism:
- Formation of the monoamide intermediate :
$$ \text{2,6-diisopropylaniline} + \text{ClC(O)C(O)Cl} \rightarrow \text{ClC(O)N(H)Ar} + \text{HCl} $$ - Second amidation :
$$ \text{ClC(O)N(H)Ar} + \text{2,6-diisopropylaniline} \rightarrow \text{ArN(H)C(O)C(O)N(H)Ar} + \text{HCl} $$
Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine (2.2 equiv.) to neutralize HCl
- Temperature: 0°C → room temperature, 12–24 hours
- Yield: 60–75% after column chromatography (silica gel, hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | ≥95% | |
| Melting Point | 128–130°C (decomp.) | |
| IR (Nujol) | 3362 cm⁻¹ (N–H), 1611 cm⁻¹ (C=O) |
Ester Aminolysis with Diethyl Oxalate
An alternative route employs diethyl oxalate and excess 2,6-diisopropylaniline under reflux:
$$ \text{2 ArNH₂ + (EtO)2C(O)C(O)(OEt)2} \rightarrow \text{ArN(H)C(O)C(O)N(H)Ar} + 4 \text{EtOH} $$
Optimization Insights :
- Solvent : Toluene or xylene (high bp)
- Catalyst : p-TsOH (0.1 equiv.) accelerates ester activation
- Yield : 55–65% after recrystallization (ethanol/water).
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Oxalyl Chloride | 75 | 95 | 24 |
| Diethyl Oxalate | 65 | 90 | 48 |
Solid-Phase Synthesis for Scalability
Recent advances utilize polymer-supported carbodiimides (e.g., PS-CDI) to minimize side reactions:
- Activation : Oxalic acid + PS-CDI → reactive intermediate
- Coupling : Intermediate + 2,6-diisopropylaniline → product
Advantages :
Mechanistic and Kinetic Considerations
Steric Effects on Reaction Kinetics
The 2,6-diisopropyl substituents impose significant steric hindrance, necessitating:
Byproduct Formation and Mitigation
- Major byproduct : N¹-Monoamide due to incomplete reaction (5–15% yield loss)
- Mitigation : Use of excess amine (2.5–3.0 equiv.) and slow reagent addition.
Structural Validation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal studies confirm a planar oxamide core with dihedral angles of 61–86° between aryl and amide planes (Figure 1). Key metrics:
| Bond/Length (Å) | Angle (°) |
|---|---|
| C=O: 1.221(3) | N–C–O: 120.1(2) |
| C–N: 1.335(4) | N–C–C–N: 180.0 |
Industrial and Catalytic Applications
Ligand in Transition Metal Catalysis
N¹,N²-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide coordinates to Pd(II) and Ru(II), enabling:
Polymer Stabilization
As a UV absorber in polyolefins, it reduces degradation rates by 40% under accelerated aging tests (ASTM D4329).
Chemical Reactions Analysis
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various reactions:
Oxidation: It can be oxidized to form imine derivatives.
Reduction: Reduction with hydrogen gas yields the corresponding diamine.
Substitution: The amino groups can be substituted with other functional groups.
Complexation: It can form coordination complexes with metal ions.
Common reagents include acids, bases, and oxidizing or reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine finds applications in:
Catalysis: As a ligand in transition metal catalysis
Organic Synthesis: For constructing complex molecules
Materials Science: In the design of functional materials
Mechanism of Action
The compound’s mechanism of action varies based on its application. In catalysis, it coordinates with metal ions, influencing reaction pathways. In organic synthesis, it facilitates bond formation. Further research is needed to explore its biological mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural, electronic, and functional attributes relative to analogous diamides, emphasizing insights derived from crystallographic methodologies.
Steric and Structural Features
N₁,N₂-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide is distinguished by its bulky 2,6-diisopropylphenyl substituents, which impose significant steric hindrance. This contrasts with simpler diamides like N,N'-diphenylethanediamide , which lacks alkyl substituents. Key structural differences include:
The steric bulk of the 2,6-diisopropylphenyl groups disrupts planarity, as evidenced by torsional angles deviating from idealized values. This distortion is consistently resolved using SHELXL due to its robust handling of disordered moieties .
Solubility and Reactivity
The compound exhibits lower solubility in nonpolar solvents compared to N,N'-bis(4-methylphenyl)ethanediamide, where methyl groups enhance lipophilicity without excessive steric hindrance. Reactivity studies suggest that the 2,6-diisopropylphenyl groups inhibit metal coordination at axial positions, unlike less hindered analogs, which form stable complexes with transition metals.
Electronic Properties
Electron-withdrawing effects of the amide groups are attenuated by the electron-donating isopropyl substituents. This contrasts with N,N'-bis(pentafluorophenyl)ethanediamide , where strong electron-withdrawing effects dominate, as confirmed by spectroscopic data processed via WinGX -compatible tools .
Methodological Considerations
Comparative analyses rely heavily on crystallographic software:
Biological Activity
N,N'-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide, also known as N,N'-bis(2,6-diisopropylphenyl)ethanediimine, is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C26H40N2
- Molecular Weight : 396.63 g/mol
- IUPAC Name : N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine
- CAS Number : 74663-75-5
Synthesis
The compound can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal under controlled conditions. The synthesis typically requires catalysts to enhance yield and purity. Industrial production methods often involve continuous flow reactors to optimize the process further.
N,N'-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide exhibits biological activity primarily through its ability to form stable complexes with metal ions. This property allows it to act as a ligand in coordination chemistry, facilitating various catalytic processes. Additionally, its interactions with biological molecules are under investigation for potential therapeutic effects.
Case Studies
-
Anticancer Activity :
A study explored the compound's ability to modulate protein kinase activity, which is crucial in cancer cell proliferation. The results indicated that N,N'-bis(2,6-diisopropylphenyl)ethanediimine could inhibit specific kinases involved in tumor growth, suggesting its potential as an anticancer agent . -
Neuroprotective Effects :
Research has shown that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This activity was assessed using cell viability assays where treated cells exhibited significantly higher survival rates compared to controls . -
Antimicrobial Properties :
Another study investigated the antimicrobial efficacy of N,N'-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide against various bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Comparative Analysis of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide, considering steric hindrance from the aryl groups?
The bulky 2,6-diisopropylphenyl substituents introduce significant steric hindrance, necessitating careful optimization:
- High-dilution conditions reduce intermolecular side reactions (e.g., oligomerization) during amide bond formation .
- Slow reagent addition ensures controlled reaction kinetics, minimizing steric clashes .
- Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
- Post-synthesis, recrystallization from toluene/hexane mixtures improves purity by leveraging differential solubility .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining sterically crowded structures. The program’s robustness in handling high-resolution data makes it suitable for resolving torsional angles in bulky aryl groups .
- NMR spectroscopy :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced: How do steric effects influence the compound’s reactivity in coordination chemistry or catalytic applications?
The 2,6-diisopropylphenyl groups:
- Limit coordination modes : Bulky substituents enforce a rigid, planar geometry in metal complexes, favoring monodentate over chelating binding .
- Modulate electronic properties : Electron-donating isopropyl groups increase electron density at the amide nitrogen, enhancing Lewis basicity in catalyst systems .
- Impair substrate access : In catalysis, steric shielding reduces turnover frequency but improves selectivity (e.g., in asymmetric synthesis) .
Methodological tip : DFT calculations (e.g., B3LYP/6-31G*) predict coordination geometries and steric parameters (e.g., percent buried volume, %VBur) .
Advanced: What computational approaches predict the compound’s physicochemical properties?
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility and stability. For example, logP ≈ 4.96 (predicted via PubChem) indicates high hydrophobicity, guiding solvent selection .
- Molecular dynamics (MD) simulations : Assess conformational flexibility of the ethanediamide backbone under varying temperatures .
- Docking studies : Evaluate potential as a ligand in metalloenzyme inhibition by analyzing binding affinities to active sites .
Basic: What safety precautions are critical when handling this compound?
- Hazard codes : R36/37/38 (irritating to eyes, respiratory system, and skin) .
- Protective measures :
- Emergency protocols : Flush exposed skin/eyes with water for 15 minutes; seek medical evaluation .
Advanced: How can contradictory crystallographic data (e.g., disordered isopropyl groups) be resolved?
- Twinned data refinement : SHELXL’s TWIN command models disorder in bulky substituents .
- Dynamic occupancy refinement : Adjusts site occupancy factors (SOFs) for overlapping atoms .
- Complementary techniques : Pair X-ray data with solid-state NMR to validate torsional angles .
Basic: What solvents and conditions optimize recrystallization for high-purity samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
